![molecular formula C10H19N3O6 B13903999 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid is a compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . It is also known by its IUPAC name, 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid involves several steps. One common method includes the reaction of 2-(2-(2-aminoethoxy)ethoxy)acetic acid with tert-butyl dicarbonate (Boc2O) to protect the amine group . The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under basic conditions using a base like triethylamine (TEA). The resulting product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistency and quality.
化学反応の分析
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, methanol), bases (e.g., TEA), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in drug delivery systems, where it serves as a linker or spacer in the design of prodrugs and targeted therapies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
作用機序
The mechanism of action of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their activity and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and protein-protein interactions.
類似化合物との比較
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid can be compared with other similar compounds, such as:
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]octanedioic acid: This compound has a similar structure but with a longer carbon chain, which may affect its reactivity and applications.
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid:
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
特性
分子式 |
C10H19N3O6 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid |
InChI |
InChI=1S/C10H19N3O6/c1-10(2,3)19-9(17)12-5-4-11-8(16)13-18-6-7(14)15/h4-6H2,1-3H3,(H,12,17)(H,14,15)(H2,11,13,16) |
InChIキー |
SMZUCBCSVDIWTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


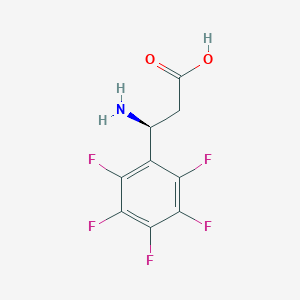
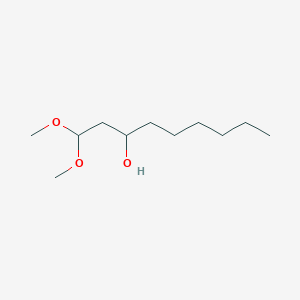
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

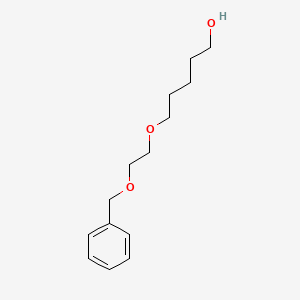
![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)

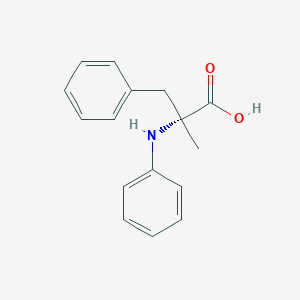
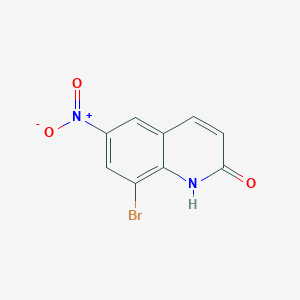
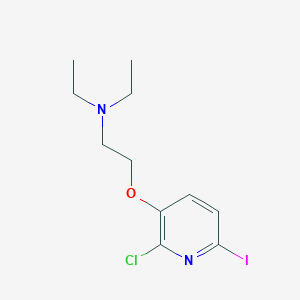
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
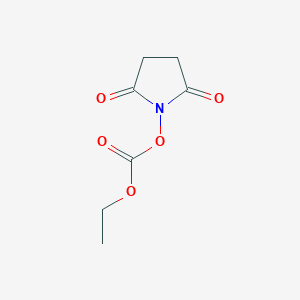

![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
